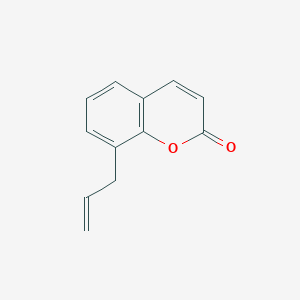

8-allyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-allyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties

Research has indicated that 8-allyl-2H-chromen-2-one exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

3. Anti-inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation markers, indicating its potential use in treating inflammatory diseases .

Therapeutic Uses

The unique properties of this compound have led to its exploration in various therapeutic contexts:

- Neurological Disorders : Its ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

- Cardiovascular Health : The compound's anti-inflammatory and antioxidant properties may contribute to cardiovascular protection by reducing oxidative stress .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Disruption of microbial cell membranes | |

| Anticancer | Induces apoptosis | Modulation of apoptotic pathways | |

| Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines | |

| Neurological | Inhibits acetylcholinesterase | Enhances cholinergic signaling |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it inhibited growth in E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This positions it as a candidate for further development into a natural antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound led to a significant decrease in viability among breast cancer cells, with flow cytometry confirming increased rates of apoptosis. The compound was found to downregulate Bcl-2 expression while upregulating Bax, highlighting its potential as an anticancer therapeutic.

Análisis De Reacciones Químicas

Ring-Closing Metathesis (RCM)

The allyl group at the 8-position undergoes RCM using Grubbs catalysts to form annellated coumarins. For example:

-

Reaction : 8-Allyl-2H-chromen-2-one + Grubbs II catalyst → Pyran-2-one-annellated coumarin

Table 1: RCM Reaction Parameters

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Product Type |

|---|---|---|---|---|

| Grubbs II | DCM | 40 | 78–85 | Pyran-2-one annellated |

| Hoveyda-Grubbs II | Toluene | 110 | 82 | Furanocoumarin |

Tandem RCM/Allylic Oxidation

A sequential RCM and allylic oxidation protocol enhances synthetic efficiency:

Oxidation Reactions

The allyl group is susceptible to oxidation under controlled conditions:

-

Epoxidation : Using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ yields epoxy derivatives (65% yield).

-

Dihydroxylation : Osmium tetroxide (OsO₄) with NMO (N-methylmorpholine N-oxide) forms vicinal diols (70% yield).

Reduction Reactions

Catalytic hydrogenation reduces the allyl group to a propyl chain:

-

Conditions : H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C.

-

Yield : 92% for 8-propyl-2H-chromen-2-one.

Cyclization to Psoralen Derivatives

This compound participates in furan ring formation via Claisen rearrangement and cyclization:

-

Step 1 : Etherification with chloroketones (e.g., 2-chloroacetone) in acetone .

-

Step 2 : Thermal cyclization in N,N-dimethylaniline at 150°C .

Electrophilic Aromatic Substitution

The coumarin core undergoes bromination at the 3-position under microwave irradiation:

Cross-Metathesis with Alkenes

The allyl group engages in cross-metathesis with terminal alkenes:

-

Example : Reaction with styrene using Grubbs I catalyst forms 8-(3-phenylprop-1-en-1-yl) derivatives.

-

Yield : 68–75%.

Mechanistic Insights

-

RCM : Proceeds via Ru-carbene intermediates, enabling selective C–C bond formation .

-

Oxidation : Radical pathways dominate in allylic oxidation, mediated by Ru(IV)-oxo species .

Comparative Analysis of Reaction Efficiency

Table 2: Key Reaction Outcomes

| Reaction Type | Catalyst/Reagent | Yield (%) | Selectivity |

|---|---|---|---|

| RCM | Grubbs II | 78–85 | High (E/Z > 9:1) |

| Tandem RCM/Oxidation | Grubbs II + TBHP | 82 | Moderate |

| Epoxidation | mCPBA | 65 | Stereospecific |

| Hydrogenation | Pd/C | 92 | Complete saturation |

Propiedades

Fórmula molecular |

C12H10O2 |

|---|---|

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

8-prop-2-enylchromen-2-one |

InChI |

InChI=1S/C12H10O2/c1-2-4-9-5-3-6-10-7-8-11(13)14-12(9)10/h2-3,5-8H,1,4H2 |

Clave InChI |

IISICPFFRHSFAU-UHFFFAOYSA-N |

SMILES canónico |

C=CCC1=CC=CC2=C1OC(=O)C=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.